Molecular Docking Binding Affinity: C12 Outperforms the FDA-Approved Drug Clindamycin at the IL-6 Active Site
In a direct head-to-head molecular docking study targeting the active site of the human IL-6 protein, compound C12 (Anti-inflammatory agent 77) achieved a docking score of −45.6044 kcal/mol, which represents a 7.8% improvement in predicted binding affinity over the FDA-approved comparator drug clindamycin (−42.3223 kcal/mol) [1]. C12 recorded the strongest docking score among all 18 β-cycloidal-derived mono-carbonyl curcumin analogs evaluated in the study, establishing its rank as the top-performing ligand within the screened library [1].
| Evidence Dimension | Molecular docking binding affinity to IL-6 active site (docking score) |
|---|---|
| Target Compound Data | C12: −45.6044 kcal/mol |
| Comparator Or Baseline | Clindamycin (FDA-approved drug): −42.3223 kcal/mol; 17 other mono-carbonyl curcumin analogs (C1–C11, C13–C18) all with less favorable scores |
| Quantified Difference | Δ = −3.2821 kcal/mol (−7.8% more favorable docking score for C12); C12 ranked #1 out of 18 compounds |
| Conditions | In silico molecular docking; IL-6 protein active site; AutoDock Vina or equivalent docking engine; 18-compound library of β-cycloidal-derived mono-carbonyl curcumin analogs |
Why This Matters
Procurement of C12 over clindamycin or any untested congener ensures selection of the computationally best-performing IL-6 ligand in the series, directly reducing the probability of failed target engagement in downstream cell-based or in vivo wound healing assays.
- [1] Forid MS, Patil RB, Roney M, Huq AKMM, Mohd Nasir MHB, Mohd Aluwi MFF, Azuri MS, Wan Ishak WMB. Identification of β-cycloidal-derived mono-carbonyl curcumin analogs as potential interleukin-6 inhibitor to treat wound healing through QSAR, molecular docking, MD simulation, MM-GBSA calculation. J Biomol Struct Dyn. 2024 Mar 23:1-12. DOI: 10.1080/07391102.2024.2331089. View Source
